IKK2 Inhibitory Class Membership: Evidence of Kinase Inhibition Activity for Indole-4-Carboxamide Scaffold
The compound belongs to a series of indole carboxamide derivatives that are described as inhibitors of IKK2 activity. In the patent class, representative indole-4-carboxamide compounds have been tested for IKK2 inhibition, with some achieving sub-micromolar IC50 values. [1] However, no direct IKK2 inhibition data (IC50, Ki, or % inhibition at a defined concentration) has been published specifically for 1-isopropyl-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-4-carboxamide. The closest comparator with published data in the same patent series is a related indole-4-carboxamide, for which the structure-activity relationship indicates that the N-isopropyl group contributes to optimal IKK2 binding compared to N-methyl or N-H analogs. [1] This evidence is classified as class-level inference because it applies to the scaffold rather than the specific molecule.
| Evidence Dimension | IKK2 enzyme inhibition |
|---|---|
| Target Compound Data | No published IC50 or Ki data available |
| Comparator Or Baseline | Representative patent indole-4-carboxamide IKK2 inhibitors: IC50 typically in the 0.1–10 µM range [1] |
| Quantified Difference | Cannot be quantified for the specific compound |
| Conditions | In vitro IKK2 enzyme inhibition assay (patent class context) |
Why This Matters
Class-level evidence provides a rationale for selecting this compound as a potential IKK2 inhibitor tool, but the lack of direct potency data means its use requires in-house validation; procurement decisions should be based on the need for a specific structural variant within the indole-4-carboxamide series.
- [1] Smithkline Beecham Corporation. Chemical Compounds. US Patent Application US2008/0293802 A1, published November 27, 2008. (See examples of indole-4-carboxamide IKK2 inhibitors.) View Source
